Home > Products > Screening Compounds P56175 > N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide - 397277-44-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide

Catalog Number: EVT-2945299
CAS Number: 397277-44-0
Molecular Formula: C18H14N2O4S
Molecular Weight: 354.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a potent inhibitor of c-kit and VEGFR2, currently under phase I clinical trials for advanced solid tumors. [] It inhibits VEGFR1 with an IC50 of 2.5 μM and displays anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration. [] It also inhibits P-gp efflux pumps, leading to enhanced anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide. Both compounds are also part of the larger category of heterocyclic carboxamides, indicating potential similarities in their biological activities and interactions. []

(E)‐4‐(4‐Chlorophenyl)‐N‐(5‐methyl‐1,3‐benzodioxol‐5‐ylmethylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thiazol‐2‐amine

Compound Description: This compound has been synthesized as a potential fungicidal agent. [] It features a 1,3-thiazol-2-amine core, with substitutions including a chlorophenyl group and a 5-methyl-1,3-benzodioxol-5-ylmethylene moiety. []

Relevance: The key structural similarity between this compound and N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide lies in the presence of the 1,3-thiazol-2-amine core. [] Both compounds also incorporate a benzo[d][1,3]dioxol unit, highlighting their common structural features despite different substitutions and potential biological activities. []

4-Phthalimido-N-(1,3-thiazol-2-yl)benzenesulfonamide

Compound Description: This substituted sulfonamide is used to treat intestinal infections. [] It exhibits poor absorption and rapid excretion, minimizing buildup in the blood and reducing the risk of toxic effects. [] The molecule exists as an imido tautomer, with protonation of the thiazole nitrogen and deprotonation of the sulfonamide nitrogen. []

Relevance: This compound and N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide share the 1,3-thiazol-2-yl moiety. [] Both structures incorporate this heterocycle as a key component, suggesting potential similarities in their chemical reactivity and biological interactions. []

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (MTEP)

Compound Description: MTEP is a selective metabotropic glutamate 5 receptor (mGlu5) antagonist. [] It has demonstrated a significant reduction in ethanol self-administration in different rodent models of alcoholism. [] MTEP has also been shown to regulate cortical glutamate systems, particularly those in olfactory-related regions. []

Relevance: This compound features a 1,3-thiazol moiety, highlighting a common heterocyclic building block with N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide. [] This shared structure suggests potential similarities in their chemical properties and interactions despite their distinct biological activities. []

Relevance: This compound contains a 1,3-thiazol unit, indicating a shared structural feature with N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide. [] Both molecules incorporate this heterocycle, suggesting potential similarities in their chemical reactivity and pharmacological interactions, although their biological targets and activity profiles are distinct. []

N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide (INCB3344)

Compound Description: INCB3344 is a small-molecule antagonist of the CC chemokine receptor 2 (CCR2). [] It displaces the endogenous agonist 125I-CCL2 from CCR2 with nanomolar affinity and competitively inhibits CCL2-induced G protein activation. [] Studies suggest that INCB3344 binds to a distinct binding site at CCR2 compared to other antagonists. []

Relevance: INCB3344 shares the benzo[d][1,3]dioxol-5-yl group with N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide. [] This common structural motif highlights a potential shared chemical building block and suggests possible similarities in their binding interactions or pharmacological properties. []

1-((rel-1S,3R,6R)-6-(benzo[d][1,3]dioxol-5-yl)bicyclo[4.1.0]heptan-3-yl)-4-(2-bromo-5-chlorobenzyl)piperazine (Compound A)

Compound Description: Compound A is a dopamine D1 positive allosteric modulator (PAM) with an EC50 of 230 nM. [] It exhibits pure PAM activity at D1 but also displays agonist activity at the D2 receptor in D2-expressing human embryonic kidney cells. []

Relevance: Compound A incorporates the benzo[d][1,3]dioxol-5-yl group, a structural element also present in N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide. [] This shared feature highlights a possible common chemical building block and suggests potential similarities in their binding interactions or pharmacological properties, despite their distinct targets and activity profiles. []

Properties

CAS Number

397277-44-0

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methoxybenzamide

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Molecular Formula

C18H14N2O4S

Molecular Weight

354.38

InChI

InChI=1S/C18H14N2O4S/c1-22-13-5-2-11(3-6-13)17(21)20-18-19-14(9-25-18)12-4-7-15-16(8-12)24-10-23-15/h2-9H,10H2,1H3,(H,19,20,21)

InChI Key

PNBVWIODOOPKDM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.